molecular formula C12H13N5O3 B2380996 (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396685-75-8

(3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2380996
CAS No.: 1396685-75-8
M. Wt: 275.268
InChI Key: BWIJIPVBZNQLOY-UHFFFAOYSA-N
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Description

(3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a complex organic compound that features both azetidine and tetrazole moieties Azetidine is a four-membered nitrogen-containing ring, while tetrazole is a five-membered ring containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions

  • Azetidine Ring Formation: : The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols. For instance, 3-hydroxyazetidine can be prepared by cyclizing 3-chloro-1-propanol with ammonia under basic conditions.

  • Tetrazole Synthesis: : The tetrazole ring is often synthesized via the cycloaddition of azides with nitriles. For example, 4-methoxyphenyl nitrile can react with sodium azide in the presence of a catalyst like zinc chloride to form the tetrazole ring.

  • Coupling Reaction: : The final step involves coupling the azetidine and tetrazole moieties. This can be achieved through a condensation reaction using reagents like carbonyldiimidazole (CDI) to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification systems to ensure product consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in the azetidine ring can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.

  • Reduction: : The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or other strong bases in the presence of nucleophiles.

Major Products

    Oxidation: Formation of azetidinone derivatives.

    Reduction: Formation of (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its potential bioactivity. The azetidine and tetrazole rings are known to interact with biological macromolecules, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to determine its efficacy and safety in various therapeutic applications.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the azetidine and tetrazole rings.

Mechanism of Action

The mechanism of action of (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other non-covalent interactions, while the tetrazole ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3-hydroxyazetidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone: Lacks the methoxy group on the phenyl ring.

    (3-hydroxyazetidin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone: Contains a chlorine substituent instead of a methoxy group.

    (3-hydroxyazetidin-1-yl)(2-(4-nitrophenyl)-2H-tetrazol-5-yl)methanone: Contains a nitro group on the phenyl ring.

Uniqueness

The presence of the methoxy group in (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone enhances its lipophilicity and potentially its bioavailability. This modification can lead to different pharmacokinetic and pharmacodynamic profiles compared to its analogs, making it a unique candidate for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-[2-(4-methoxyphenyl)tetrazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-20-10-4-2-8(3-5-10)17-14-11(13-15-17)12(19)16-6-9(18)7-16/h2-5,9,18H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIJIPVBZNQLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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